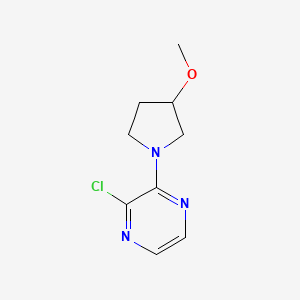

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine

説明

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the structure of this compound, has been reported in the literature . The synthesis involves various methods such as halogen-metal exchange, directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Pyrazinyl-Imidazo Pyridines

A novel method was developed for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, utilizing 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine (Collins Michael Raymond et al., 2010).

Advanced Synthesis Methods

A new route for synthesizing 2,3-disubstituted pyrazines was reported, demonstrating regioselective metalation of chloropyrazine, which could be relevant to compounds like 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine (A. Turck et al., 1988).

Structural Analysis of Pyrazine Derivatives

The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions were explored, indicating the versatility of pyrazine derivatives in coordination chemistry (E. Budzisz et al., 2004).

Biological Activity and Interaction with DNA

- Physicochemical and Antimicrobial Properties: Studies on pyrazine derivatives, including chlorohydrazinopyrazine, revealed their interaction with DNA and potential application in clinical use due to their physicochemical and cytotoxic properties (Paulina Mech-Warda et al., 2022).

Other Applications

Antidepressant Activities

Research on 3,5-diphenyl-2-pyrazoline derivatives, including methoxy and chloro substituted pyrazolines, showed significant antidepressant activities in mice models, highlighting the therapeutic potential of pyrazine derivatives (E. Palaska et al., 2001).

Pyrazine-Based Push-Pull Chromophores

Studies on pyrazine-based fluorophores for optoelectronic applications showed the synthesis and photophysical properties of these compounds, including their emission solvatochromism and intramolecular charge transfer capabilities (Kellyn M Hoffert et al., 2017).

Methoxypyrazine Analysis in Viticulture

Research on methoxypyrazines in grapes, musts, and wines emphasized their role in aroma and flavor, including analysis techniques and factors affecting pyrazine content (Davinder Sidhu et al., 2015).

Antimalarial Activity of Pyrazine Derivatives

A study on the synthesis of pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines revealed their in vitro antimalarial activity against Plasmodium falciparum strains (J. Guillon et al., 2004).

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine, a component of this compound, can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolopyrazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

It is known that the reaction conditions for the suzuki–miyaura coupling, a method used in the synthesis of similar compounds, can be exceptionally mild and functional group tolerant .

特性

IUPAC Name |

2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-14-7-2-5-13(6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBFCISDMBHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

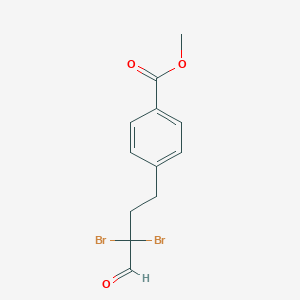

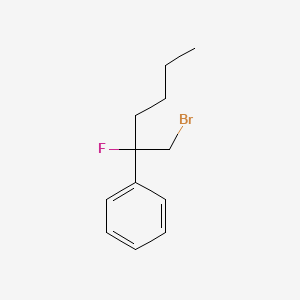

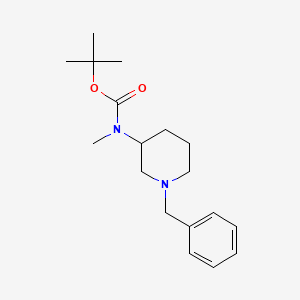

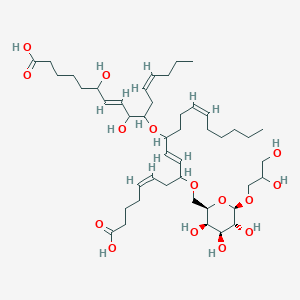

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)

![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)